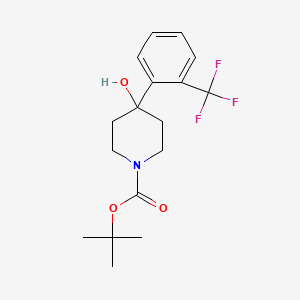

1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol

Description

BenchChem offers high-quality 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-10-8-16(23,9-11-21)12-6-4-5-7-13(12)17(18,19)20/h4-7,23H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACIDMFEMXBGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678147 | |

| Record name | tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871112-34-4 | |

| Record name | tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol

Topic: 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol Chemical Properties Role: Senior Application Scientist Format: Technical Monograph

A Privileged Scaffold for CNS-Targeted Pharmacophores

Executive Summary

In the landscape of modern medicinal chemistry, 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol serves as a critical intermediate for the synthesis of neuroactive agents. This compound belongs to the class of 4-aryl-4-piperidinols , a structural motif frequently identified in Neurokinin-1 (NK1) antagonists, selective serotonin reuptake inhibitors (SSRIs), and opioid receptor modulators.

The presence of the 2-trifluoromethyl (ortho-CF₃) group introduces unique physicochemical properties—specifically increased lipophilicity and metabolic stability—while simultaneously presenting distinct synthetic challenges due to steric hindrance. This guide details the chemical properties, synthetic architecture, and handling protocols required to utilize this scaffold effectively in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound acts as a "masked" piperidine, stabilized by the tert-butoxycarbonyl (Boc) group, allowing for selective functionalization of the aryl core before amine liberation.

| Property | Specification |

| IUPAC Name | tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate |

| Molecular Formula | C₁₇H₂₂F₃NO₃ |

| Molecular Weight | 345.36 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in Water |

| LogP (Predicted) | ~3.8 (High Lipophilicity due to -CF₃ and -Boc) |

| pKa (OH group) | ~13.5 (Weakly acidic) |

| Key Functional Groups | Tertiary Alcohol (hindered), Carbamate (acid-labile), Trifluoromethyl (electron-withdrawing) |

Synthetic Architecture: The Grignard Approach[5]

The synthesis of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol is classically achieved via a Grignard addition of 2-(trifluoromethyl)phenylmagnesium bromide to N-Boc-4-piperidone.

The "Ortho-Effect" Challenge

As a Senior Scientist, it is crucial to note that the ortho-CF₃ group exerts significant steric bulk. Unlike para-substituted analogs, the formation of the Grignard reagent from 1-bromo-2-(trifluoromethyl)benzene is kinetically sluggish. Furthermore, the nucleophilic attack on the piperidone ketone is prone to competition from enolization , where the bulky Grignard acts as a base rather than a nucleophile, reducing yield.

Synthesis Workflow Diagram[2]

Caption: Step-wise Grignard synthesis pathway highlighting the critical intermediate formation.

Optimized Experimental Protocol

Reagents:

-

1-Bromo-2-(trifluoromethyl)benzene (1.1 eq)

-

Magnesium turnings (1.2 eq)

-

N-Boc-4-piperidone (1.0 eq)

-

Iodine (catalytic crystal)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Activation: Flame-dry a 3-neck flask under Nitrogen. Add Mg turnings and a crystal of Iodine. Heat gently until iodine vaporizes to activate the Mg surface.

-

Grignard Formation: Add 10% of the bromide solution in THF. Wait for the reaction to initiate (turbidity/exotherm). Critical: If initiation fails, use a heat gun or add a drop of dibromoethane. Once initiated, add the remaining bromide dropwise to maintain a gentle reflux.[1] Reflux for 1-2 hours to ensure complete consumption of the sterically hindered bromide.

-

Addition: Cool the Grignard solution to 0°C (or -78°C if enolization is high). Add N-Boc-4-piperidone in THF dropwise.

-

Note: The bulky ortho-group slows this step. Allow the mixture to warm to Room Temperature (RT) and stir for 12+ hours.

-

-

Quench: Pour the reaction mixture into saturated aqueous NH₄Cl at 0°C. Do not use HCl, as it may deprotect the Boc group prematurely.

-

Purification: Extract with Ethyl Acetate. The product often crystallizes from Hexanes/Ethyl Acetate due to its high melting point. If oil persists, use column chromatography (0-30% EtOAc in Hexanes).

Reactivity Profile & Derivatization

Once synthesized, the 4-piperidinol core offers three primary vectors for modification.

Reactivity Pathways Diagram

Caption: Divergent reactivity pathways. Note the risk of dehydration under strong acidic conditions.

Key Reactions

-

Boc-Deprotection:

-

Reagent: 4M HCl in Dioxane or TFA in DCM.

-

Observation: The tertiary alcohol is relatively stable to acid at RT, but prolonged heating in strong acid will cause elimination of water to form the alkene (tetrahydropyridine).

-

Protocol: Stir in 4M HCl/Dioxane at 0°C for 2 hours. Evaporate solvent to obtain the hydrochloride salt.

-

-

Dehydration (Side Reaction vs. Intentional):

-

The electron-withdrawing CF₃ group destabilizes the carbocation intermediate required for dehydration (E1 mechanism), making this compound more stable to dehydration than the phenyl analog. However, under forcing conditions (H₂SO₄/AcOH reflux), it converts to the 1-Boc-4-(2-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine .

-

Medicinal Chemistry Applications

This scaffold is a bioisostere for 4-phenyl-4-piperidinols found in:

-

NK1 Receptor Antagonists: The 2-CF₃ group locks the conformation of the phenyl ring relative to the piperidine chair, potentially enhancing binding affinity to the hydrophobic pocket of the NK1 receptor.

-

Opioid Modulators: Analogs of this structure are investigated for non-addictive pain management, where the bulky CF₃ group prevents metabolic hydroxylation of the phenyl ring, extending half-life.

-

SSRIs: Used as a building block for dual-action serotonin/norepinephrine reuptake inhibitors.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).

References

-

Grignard Synthesis of 4-Aryl-piperidinols

-

National Institutes of Health (NIH). "Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs." Available at: [Link]

-

-

Reactivity of N-Boc-4-piperidone

- Piperidine Scaffolds in Drug Discovery

-

General Properties of Fluorinated Piperidines

-

MDPI. "Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives." Available at: [Link]

-

Sources

Comprehensive Structural Elucidation: 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol

This technical guide details the structural elucidation and characterization of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol , a critical intermediate often employed in the synthesis of neurokinin-1 (NK1) receptor antagonists and other CNS-active agents.

Executive Summary

The tertiary alcohol 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol represents a classic pharmacological scaffold. Its structural validation is non-trivial due to the steric bulk of the ortho-trifluoromethyl group and the potential for acid-catalyzed dehydration during workup. This guide provides a self-validating analytical framework, prioritizing NMR spectroscopy (

Part 1: Synthetic Context & Causality

To understand the impurities and required analytical focus, one must understand the genesis of the molecule. The standard synthesis involves a Grignard addition to a protected piperidone.

The Synthetic Pathway

The reaction utilizes 1-Boc-4-piperidone as the electrophile and 2-(trifluoromethyl)phenylmagnesium bromide as the nucleophile.

Critical Causality:

-

Why Grignard? The hard nucleophile (Grignard) prefers direct addition to the ketone to form the tertiary alcohol.

-

Why Anhydrous? Moisture destroys the Grignard reagent, leading to the formation of trifluoromethylbenzene (protonated byproduct), a common impurity.

-

Why Temperature Control? Exotherms can promote the elimination of the resulting alcohol to the alkene (tetrahydropyridine), which is the most difficult impurity to separate.

Workflow Visualization

Figure 1: Synthetic pathway highlighting the divergence between the desired alcohol and the elimination impurity.

Part 2: Spectroscopic Characterization Strategy

The structural proof relies on a "Triangulation Method" using three distinct NMR nuclei and Mass Spectrometry.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive.

-

Expected Signals:

-

[M+Na]⁺: The sodium adduct is typically the base peak for Boc-protected amines.

-

[M-Boc+H]⁺: Loss of the Boc group (isobutylene + CO₂) is common under acidic LC conditions.

-

Absence of [M-H₂O]⁺: A strong signal corresponding to water loss suggests the sample has already degraded to the alkene.

-

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structure proof.

A.

F NMR (The Anchor)

The trifluoromethyl group provides a clean, isolated signal.

-

Shift:

to -

Validation: If multiple peaks appear here, you likely have rotamers (slow exchange due to steric bulk) or the protonated starting material impurity.

B.

H NMR (Proton Assignment)

Solvent: CDCl₃, 400 MHz

| Position | Multiplicity | Shift ( | Integration | Diagnostic Note |

| Ar-H (C3) | Doublet (d) | 7.60 – 7.70 | 1H | Ortho to CF₃. Deshielded by the electron-withdrawing F atoms. |

| Ar-H (C6) | Doublet (d) | 7.45 – 7.55 | 1H | Ortho to the piperidine ring. |

| Ar-H (C4, C5) | Multiplets | 7.30 – 7.45 | 2H | Remaining aromatic protons.[1] |

| Piperidine | Broad (br s/d) | 3.90 – 4.10 | 2H | Adjacent to N-Boc. Broadened due to restricted rotation of the carbamate. |

| Piperidine | Broad (br t) | 3.10 – 3.30 | 2H | The other rotameric environment or axial/equatorial split. |

| Piperidine | Multiplet | 1.90 – 2.10 | 2H | Adjacent to the quaternary center. |

| Piperidine | Multiplet | 1.60 – 1.80 | 2H | |

| Boc (t-Bu) | Singlet (s) | 1.45 | 9H | Strong intensity. Confirms protection. |

| -OH | Singlet (s) | ~1.6 - 2.0 | 1H | Exchangeable with D₂O. Disappears upon "shake". |

C.

C NMR (Carbon Skeleton)

The coupling between Carbon and Fluorine is the ultimate proof of the ortho-CF₃ regiochemistry.

-

Quaternary C-OH:

ppm. (Crucial: If this is missing and replaced by alkene carbons at 120-130 ppm, the product is dehydrated). -

CF₃ Carbon: Quartet (

Hz) at -

Aromatic C-CF₃ (

): Quartet ( -

Boc Carbonyl:

ppm.[2]

Part 3: Critical Impurity Profiling

The primary failure mode in this synthesis is the formation of 1-Boc-4-(2-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine .

Differentiation Table

| Feature | Target (Alcohol) | Impurity (Alkene) |

| Appearance | White Solid/Powder | Often Oil or Low-Melting Solid |

| No vinylic protons. | Distinct triplet/broad singlet at ~5.8-6.0 ppm. | |

| Quaternary C at ~70 ppm. | Two sp² carbons in the aliphatic region. | |

| IR Spectrum | Broad O-H stretch (~3400 cm⁻¹). | No O-H. Weak C=C stretch. |

Logic Flow for Purity Assessment

Figure 2: Decision tree for distinguishing the target alcohol from the elimination byproduct.

Part 4: Experimental Protocols

Analytical Sample Preparation (NMR)

Objective: Prepare a sample free of solvent peaks that could mask the hydroxyl proton.

-

Drying: Dry 20 mg of the sample under high vacuum (< 1 mbar) for 4 hours at room temperature. Note: Do not heat above 40°C to avoid dehydration.

-

Solvent: Use 0.6 mL of CDCl₃ (neutralized with basic alumina if the sample is acid-sensitive) or DMSO-d₆ .

-

Why DMSO? DMSO-d₆ slows down proton exchange, often making the -OH peak appear as a sharp singlet or even a doublet (if coupled to adjacent CH, though not applicable here for a tertiary alcohol) downfield (4-5 ppm).

-

-

Acquisition: Run standard proton (16 scans) and fluorine (un-decoupled if checking for subtle couplings, though usually decoupled is standard).

Isolation of Pure Material (If Alkene is Present)

If the alkene impurity is detected (>5%), recrystallization is preferred over chromatography to avoid silica-induced dehydration.

-

Solvent System: Hexanes/Ethyl Acetate or Heptane/IPA.

-

Procedure: Dissolve in minimum hot Ethyl Acetate. Add Hexanes dropwise until turbidity persists. Cool slowly to 4°C.

-

Filtration: Collect crystals and wash with cold Hexanes.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP (Analogous Piperidine Data). Retrieved from [Link]

Sources

1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol CAS number and identifiers

This technical guide details the chemical identity, synthesis, and application of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol , a critical intermediate in the development of neurokinin-1 (NK1) receptor antagonists and other G-protein coupled receptor (GPCR) ligands.

Executive Summary

1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of 4-arylpiperidine scaffolds. The compound features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, with a tertiary alcohol and a 2-trifluoromethylphenyl substituent at the 4-position. This structural motif is a pharmacophore bioisostere often explored in Structure-Activity Relationship (SAR) studies for central nervous system (CNS) targets, particularly NK1 antagonists (e.g., analogs of Rolapitant or Netupitant) where the trifluoromethyl group modulates lipophilicity and metabolic stability.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate |

| CAS Number | Not widely indexed; Custom Synthesis Intermediate |

| Molecular Formula | C₁₇H₂₂F₃NO₃ |

| Molecular Weight | 345.36 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC(O)(CC1)c2ccccc2C(F)(F)F |

| InChI Key | Generated:[1][2] InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-9-7-14(22,8-10-21)12-6-4-5-11(12)17(18,19)20/h4-6,22H,7-10H2,1-3H3 |

| Appearance | White to off-white solid (Theoretical) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Synthetic Pathway Analysis

The synthesis of this compound relies on a classical Grignard addition to a ketone. This pathway is chosen for its high atom economy and the robust nature of the formation of the quaternary carbon center at the 4-position of the piperidine ring.

Retrosynthetic Logic

The target molecule is disconnected at the C4-aryl bond. The most logical precursors are:

-

Electrophile: N-Boc-4-piperidone (commercially available, CAS 79099-07-3).

-

Nucleophile: 2-(Trifluoromethyl)phenylmagnesium bromide (generated in situ from 2-bromo-benzotrifluoride, CAS 392-83-6).

Reaction Mechanism Diagram

The following DOT diagram illustrates the Grignard formation and subsequent nucleophilic addition.

Caption: Figure 1. Convergent synthesis via Grignard addition to N-Boc-4-piperidone.

Experimental Protocols

This protocol is designed for a 10 mmol scale synthesis. It incorporates self-validating checkpoints to ensure reaction completion and safety.

Reagents & Materials

-

2-Bromo-benzotrifluoride: 2.48 g (11 mmol, 1.1 eq)

-

Magnesium turnings: 0.29 g (12 mmol, 1.2 eq) - Activation required

-

N-Boc-4-piperidone: 1.99 g (10 mmol, 1.0 eq)

-

THF (Anhydrous): 50 mL

-

Iodine: Single crystal (catalyst)

Step-by-Step Methodology

Phase 1: Grignard Reagent Formation

-

Activation: Flame-dry a 100 mL 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Initiation: Add 5 mL of anhydrous THF and 0.5 mL of 2-bromo-benzotrifluoride. Wait for the exotherm and disappearance of iodine color (indicates initiation).

-

Addition: Dropwise add the remaining bromide in 15 mL THF over 30 minutes, maintaining a gentle reflux.

-

Completion: Reflux for an additional 1 hour. Cool to 0°C.

Phase 2: Nucleophilic Addition

-

Ketone Addition: Dissolve N-Boc-4-piperidone in 10 mL THF. Add this solution dropwise to the cooled Grignard reagent over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The ketone spot (Rf ~0.5) should disappear.

-

Phase 3: Work-up & Purification

-

Quench: Cool to 0°C and slowly add saturated aqueous NH₄Cl (20 mL). Caution: Exothermic.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

-

Yield: Expected yield is 65-75% as a white solid.

Role in Drug Discovery

This scaffold is a critical bioisostere in the design of Neurokinin-1 (NK1) Receptor Antagonists .

Pharmacophore Analysis

-

Piperidine Ring: Mimics the core structure of Substance P (the endogenous ligand), providing a basic center (after Boc deprotection) for ionic interaction with the receptor aspartate residue.

-

4-Hydroxyl Group: Often acts as a hydrogen bond donor/acceptor, locking the conformation or interacting with polar residues in the binding pocket.

-

2-CF₃-Phenyl Group:

-

Steric Bulk: The ortho-substitution forces the phenyl ring to twist relative to the piperidine chair, creating a specific 3D volume occupancy crucial for selectivity.

-

Metabolic Stability: The CF₃ group blocks metabolic oxidation at the phenyl ring and increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.

-

Downstream Applications

Following synthesis, the Boc group is typically removed (using TFA/DCM or HCl/Dioxane) to yield the free amine 4-(2-trifluoromethylphenyl)-4-piperidinol . This amine is then functionalized via:

-

Reductive Amination: To attach solubilizing chains.

-

Amide Coupling: To link with other pharmacophores (e.g., 3,5-bis(trifluoromethyl)benzyl groups) typical of high-affinity NK1 antagonists like Rolapitant.

Safety & Handling

-

Hazards: The Grignard formation involves exothermic reactions and highly flammable solvents (THF). 2-Bromo-benzotrifluoride is an irritant.

-

Storage: Store the final product at 2-8°C under inert atmosphere.

-

Disposal: Quench all Grignard residues with isopropanol before aqueous disposal. Fluorinated waste must be segregated according to local environmental regulations.

References

-

Synthesis of 4-Aryl-4-piperidinols: Journal of Medicinal Chemistry, "Synthesis and anti-inflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds".

-

Grignard Reagent Preparation: Organic Syntheses, "Phenylmagnesium Bromide".

-

NK1 Antagonist SAR: Bioorganic & Medicinal Chemistry Letters, "Discovery of novel piperidine-based NK1 antagonists".

-

Boc-Protection Protocols: Greene's Protective Groups in Organic Synthesis.

Sources

Advanced Architectures: Trifluoromethyl-Substituted Piperidinols in Drug Discovery

Part 1: The Strategic Intersection of Fluorine and Nitrogen Heterocycles

In the high-stakes arena of lead optimization, the piperidine ring is often termed a "privileged scaffold" due to its ubiquity in FDA-approved therapeutics. However, the introduction of a trifluoromethyl (-CF₃) group onto a piperidinol core is not merely a structural decoration; it is a calculated physicochemical maneuver.

As researchers, we employ this motif to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) failures. The strategic value of the trifluoromethyl-piperidinol scaffold rests on three pillars:

-

Basicity Attenuation: The strong electron-withdrawing nature of the -CF₃ group (Hammett constant

) significantly lowers the pKa of the piperidine nitrogen. This improves membrane permeability by increasing the fraction of the neutral species at physiological pH, facilitating blood-brain barrier (BBB) crossing in CNS targets. -

Metabolic Blockade: Placing a -CF₃ group at the C3 or C4 position sterically and electronically inhibits Cytochrome P450-mediated oxidative metabolism, extending the molecule's half-life (

). -

Bioisosteric Replacement: The -CF₃ group acts as a bioisostere for large lipophilic groups (like isopropyl or tert-butyl) but with inverted electronic properties. In the context of a piperidinol, the adjacent -OH group becomes more acidic (lower pKa) due to the inductive effect of the -CF₃, potentially altering hydrogen bond donor capabilities in the active site.

Part 2: Synthetic Architectures and Protocols

We will focus on two distinct synthetic pathways: Direct Nucleophilic Trifluoromethylation (for 4-substituted targets) and Catalytic Ring Reduction (for 3-substituted targets).

Method A: Nucleophilic Trifluoromethylation (The Ruppert-Prakash Protocol)[1][2]

This is the most robust method for synthesizing 4-trifluoromethyl-4-piperidinol . It utilizes the Ruppert-Prakash reagent (TMSCF₃) to attack the ketone of a protected 4-piperidone.

Mechanism:

The reaction requires a nucleophilic initiator (fluoride source) to generate the pentacoordinate silicon species, which releases the reactive

Experimental Protocol:

-

Reagents:

-

Substrate:

-Benzyl-4-piperidone (1.0 equiv) -

Reagent: Trimethyl(trifluoromethyl)silane (

, 1.2 equiv) -

Catalyst: Tetrabutylammonium fluoride (TBAF, 0.05 equiv) or Cesium Fluoride (CsF).

-

Solvent: Anhydrous THF or Toluene.

-

-

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve

-benzyl-4-piperidone in anhydrous THF (0.5 M). -

Addition: Cool the solution to 0°C. Add

via syringe. -

Initiation: Add the catalytic amount of TBAF dropwise.[1] Caution: The reaction is exothermic. The solution may turn slightly yellow.

-

Propagation: Allow the mixture to warm to room temperature and stir for 2-4 hours. The initial adduct is a silyl ether.

-

Hydrolysis: Quench the reaction with 1N HCl or tetrabutylammonium fluoride solution to cleave the O-Si bond and liberate the free alcohol.

-

Workup: Extract with ethyl acetate, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Critical Insight:

Strict moisture control is essential. Water will protonate the

Method B: Catalytic Hydrogenation of Trifluoromethyl Pyridinols

For accessing 3-trifluoromethyl-3-piperidinol or 3-trifluoromethyl-4-piperidinol , reducing the corresponding pyridine precursor is often more accessible than de novo ring construction.

Stereochemical Challenge:

The reduction of 4-trifluoromethyl-3-pyridinol typically yields a mixture of cis and trans isomers. Using heterogeneous catalysts like Platinum Dioxide (

Experimental Protocol:

-

Reagents:

-

Substrate: 4-Trifluoromethyl-3-pyridinol.

-

Catalyst:

(Adams' Catalyst, 10 wt%). -

Solvent: Acetic Acid (AcOH) or MeOH/HCl.

-

Hydrogen Source:

gas (50-100 psi).

-

-

Step-by-Step Workflow:

-

Loading: Charge a high-pressure hydrogenation vessel (Parr bomb) with the substrate, solvent, and catalyst.

-

Purging: Evacuate and backfill with

(3x), then with -

Reaction: Pressurize to 60 psi

and shake/stir at room temperature for 12-24 hours. -

Filtration: Safety: Carefully vent

. Filter the mixture through a Celite pad to remove the pyrophoric catalyst. Keep the filter cake wet to prevent ignition. -

Isolation: Concentrate the filtrate. The product is often isolated as the acetate or hydrochloride salt.

-

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting a synthetic route based on the desired substitution pattern.

Figure 1: Decision tree for synthesizing trifluoromethyl-piperidinols based on regiochemistry requirements.

Part 4: Quantitative Data & Applications

Comparative Yields of Trifluoromethylation Methods

The following table summarizes expected yields for the synthesis of 4-trifluoromethyl-4-piperidinol derivatives using different activation methods for the Ruppert-Prakash reagent.

| Activation Catalyst | Solvent | Temperature | Yield (%) | Notes |

| TBAF (Tetrabutylammonium Fluoride) | THF | 0°C to RT | 85-92% | Standard protocol; high reliability. |

| CsF (Cesium Fluoride) | DME | RT | 78-85% | Better for acid-sensitive substrates; non-hygroscopic. |

| TMAO (Trimethylamine N-oxide) | Toluene | 110°C | 65-70% | Anhydrous oxidative activation; lower yield but avoids fluoride ions. |

| KHF₂ (Potassium Bifluoride) | DMF | RT | 80-88% | Cost-effective for scale-up; requires polar solvent. |

Case Study: Analgesic Pharmacophores

Research has demonstrated that 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives exhibit significant analgesic activity.[2][3]

-

Mechanism: These compounds modulate pain pathways via both opioid-dependent and independent mechanisms.[3]

-

SAR Insight: The trifluoromethyl group on the phenyl ring (meta position) enhances lipophilicity (

increase approx +1.2), facilitating CNS penetration compared to the chloro-only analog.

References

-

Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. Link

-

BenchChem. (2025).[1] Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. Link

-

Haider, S., Saify, Z. S., Mushtaq, N., et al. (2022). Synthesis and analgesic potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues against pain model in mice. Medicinal Chemistry Research. Link

-

Sigma-Aldrich. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Link

- Ma, J.-A., & Cahard, D. (2008). Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. Journal of Fluorine Chemistry.

Sources

Strategic Engineering of the Piperidinol Scaffold: A Technical Guide to Discovery and Synthesis

Introduction: Escaping "Flatland" in Drug Discovery

The piperidine ring is the most frequently used heterocycle in U.S. FDA-approved drugs.[1] However, modern medicinal chemistry has shifted focus from simple piperidines to piperidinols (hydroxylated piperidines). This shift is driven by the "Escape from Flatland" initiative—increasing the fraction of sp3-hybridized carbons (

The introduction of a hydroxyl group onto the piperidine core serves three critical design functions:

-

Stereochemical Complexity: It creates chiral centers that enhance specificity for protein targets (e.g., Ibrutinib utilizes a specific 3-piperidinol enantiomer).

-

Metabolic Handles: It blocks or redirects metabolic soft spots (CYP450 oxidation sites).

-

Vectorial Hydrogen Bonding: It provides a directed H-bond donor/acceptor motif distinct from the basic ring nitrogen.

This guide details the rational design and robust synthesis of these analogs, focusing on the challenge of controlling diastereoselectivity in 3- and 4-piperidinols.

Rational Design & Conformational Analysis

Before synthesis, the target analog must be designed with conformational bias in mind. The piperidine ring exists predominantly in a chair conformation. The placement of the hydroxyl group (axial vs. equatorial) drastically alters the pKa of the nitrogen and the vector of the lone pair.

The Dipole & pKa Effect

-

Equatorial -OH: Minimal electronic withdrawal from the nitrogen lone pair.

-

Axial -OH: Through-space electronic repulsion and inductive effects can lower the amine pKa by 0.5–1.0 units, improving blood-brain barrier (BBB) permeability by increasing the fraction of uncharged species at physiological pH.

Visualization: Design Logic Flow

The following diagram illustrates the decision matrix for selecting a piperidinol subclass based on medicinal chemistry objectives.

Figure 1: Decision matrix for incorporating hydroxyl motifs into piperidine scaffolds.

Synthetic Methodologies: A Comparative Analysis

Synthesis of piperidinols requires choosing between de novo ring formation and functionalization of existing rings.

| Methodology | Target Scope | Stereocontrol | Scalability | Key Limitation |

| Biocatalytic Reduction (KRED) | 3-piperidinols | Excellent (>99% ee) | High (Industrial) | Requires specific enzyme screening [1]. |

| Hydride Reduction (L-Selectride) | cis-3-subst-4-ols | High (Diastereoselective) | High (Batch) | Cryogenic conditions (-78°C) required. |

| Metal-Catalyzed Hydrogenation | 3- or 4-ols | Moderate (cis/trans mix) | Very High | Often requires high pressure; safety concerns. |

| De Novo (Epoxide Opening) | 4-aryl-4-ols | Variable | Moderate | Lengthy linear sequences. |

Detailed Protocol: Diastereoselective Synthesis of cis-3-Substituted-4-Piperidinols

This protocol focuses on the L-Selectride reduction of N-Boc-3-alkyl-4-piperidones. This method is chosen for its reliability in generating the cis-isomer (where the 3-substituent and 4-hydroxyl are on the same face), a geometry often difficult to access via thermodynamic equilibration.

Mechanistic Causality

-

Reagent Choice: L-Selectride (Lithium tri-sec-butylborohydride) is a bulky hydride source.

-

Stereochemical Rationale: The 3-substituent on the piperidone ring (e.g., a methyl or phenyl group) will adopt an equatorial position to minimize 1,3-diaxial interactions. The bulky hydride cannot attack from the axial face (hindered by the 3-substituent and ring hydrogens). It attacks from the equatorial trajectory.

-

Result: The hydride adds equatorially, forcing the forming hydroxyl group into the axial position.

-

Outcome: 3-substituted (equatorial) / 4-hydroxyl (axial)

cis-relationship .

Materials

-

Substrate: N-Boc-3-methyl-4-piperidone (1.0 equiv)

-

Reagent: L-Selectride (1.0 M in THF, 1.2 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

-

Quench: 30%

/ NaOH (to oxidize the organoborane intermediate)

Step-by-Step Workflow

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add N-Boc-3-methyl-4-piperidone and dissolve in anhydrous THF.

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control ensures kinetic selectivity.

-

Addition: Add L-Selectride dropwise over 20 minutes. The solution may turn slightly yellow.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with KMnO4; the alcohol is polar and will have a lower Rf than the ketone).

-

Oxidative Workup (Self-Validating Step):

-

Allow the reaction to warm to 0°C.

-

Caution: Slowly add water (gas evolution).

-

Add 10% NaOH solution followed by 30%

. -

Visual Check: The mixture should bubble vigorously and turn white/clear as the boron-complex breaks down. If no bubbling occurs, the quench is insufficient.

-

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

.[2] -

Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Experimental Visualization

Figure 2: Kinetic control pathway for cis-piperidinol synthesis.

Characterization & Validation

Trustworthiness in synthesis relies on rigorous structural assignment.

NMR Validation

To confirm the cis stereochemistry (axial -OH), analyze the H4 proton signal in

-

Axial -OH (cis product): The H4 proton is equatorial . It will appear as a narrow multiplet or broad singlet (

) due to small equatorial-equatorial and equatorial-axial couplings [2]. -

Equatorial -OH (trans byproduct): The H4 proton is axial . It will appear as a triplet of triplets with large coupling constants (

) due to diaxial coupling with H3 and H5.

Handling Polar Amines

Piperidinols are amphoteric.

-

Tip: If the product sticks to silica during purification, add 1% Triethylamine (TEA) to the eluent to deactivate acidic sites on the silica gel.

-

Alternative: Use amine-functionalized silica cartridges for flash chromatography to avoid tailing.

Future Outlook: Late-Stage Functionalization

While de novo synthesis is reliable, the future lies in C-H Oxidation . Recent advances in photoredox catalysis allow for the direct hydroxylation of the piperidine ring at the C4 position using decatungstate photocatalysts [3]. This allows researchers to take an existing piperidine drug and "install" the hydroxyl group directly, rapidly expanding library diversity without rebuilding the scaffold from scratch.

References

-

Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Source: ACS Sustainable Chemistry & Engineering URL:[Link]

-

A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Source: National Institutes of Health (PMC) / Molecules URL:[Link]

-

Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Source: ResearchGate / Beilstein J. Org. Chem. URL:[Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI / Molecules URL:[Link][3][4][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

synthesis protocol for 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol

Technical Application Note: Scalable Synthesis of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol

Part 1: Strategic Overview

The target molecule, 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol , is a critical pharmacophore in the development of neurokinin-1 (NK1) receptor antagonists and opioid receptor modulators. The steric bulk and electron-withdrawing nature of the ortho-trifluoromethyl group present specific synthetic challenges, primarily regarding the nucleophilicity and stability of the aryl-metal intermediate.

This protocol details a Cryogenic Organolithium Addition strategy. While Grignard reagents are often the default for such transformations, the ortho-CF3 group can retard magnesium insertion, leading to sluggish initiation and potential safety hazards (delayed exotherms). The organolithium route via halogen-lithium exchange offers superior kinetic control, cleaner conversion, and higher reproducibility at the research and early-development scale.

Part 2: Reaction Mechanism & Logic

The synthesis relies on the generation of a hard nucleophile, [2-(trifluoromethyl)phenyl]lithium, via halogen-lithium exchange. This species attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.

Key Mechanistic Considerations:

-

Steric Hindrance: The ortho-CF3 group creates significant steric bulk. The nucleophilic attack must occur on the less hindered face of the piperidone, though the molecule is achiral until further substitution.

-

Boc Stability: The tert-butoxycarbonyl (Boc) group is stable to organolithiums at -78°C but can degrade at higher temperatures or with excess strong base. Strict temperature control is mandatory.

-

Lithium-Halogen Exchange: Using n-butyllithium (n-BuLi) with the aryl bromide is faster and cleaner than direct metallation.

DOT Diagram 1: Reaction Pathway

Caption: Mechanistic pathway showing Lithium-Halogen exchange followed by nucleophilic addition to the ketone.

Part 3: Detailed Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in flame-dried glassware.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| 1-Bromo-2-(trifluoromethyl)benzene | 225.01 | 1.20 | Nucleophile Precursor |

| n-Butyllithium (2.5 M in Hexanes) | - | 1.25 | Lithiating Agent |

| N-Boc-4-piperidone | 199.25 | 1.00 | Electrophile |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous Solvent |

| Ammonium Chloride (sat. aq.) | - | Excess | Quench |

Step-by-Step Methodology

Step 1: Preparation of the Aryllithium Species

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with Nitrogen (3 cycles).

-

Solvent Charge: Add anhydrous THF (10 volumes relative to bromide) via syringe.

-

Substrate Addition: Add 1-Bromo-2-(trifluoromethyl)benzene (1.2 equiv) to the flask.

-

Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C . Allow 15 minutes for thermal equilibration.

-

Lithiation: Slowly add n-BuLi (1.25 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Observation: The solution may turn slightly yellow or orange.

-

Hold: Stir at -78°C for 45–60 minutes to ensure complete lithium-halogen exchange.

-

Step 2: Nucleophilic Addition

-

Ketone Preparation: Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF (5 volumes) in a separate dry flask.

-

Addition: Transfer the ketone solution to the addition funnel. Add it dropwise to the aryllithium solution at -78°C over 30 minutes.

-

Critical Control: Do not allow the temperature to rise above -65°C to prevent side reactions with the Boc group.

-

-

Reaction: Stir at -78°C for 2 hours.

-

Warming: Remove the cooling bath and allow the reaction to slowly warm to 0°C over 1 hour.

Step 3: Quench and Workup

-

Quench: At 0°C, carefully quench the reaction by adding saturated aqueous Ammonium Chloride (NH₄Cl) (20 mL). Caution: Exothermic.

-

Extraction: Dilute with Ethyl Acetate (EtOAc).[3] Transfer to a separatory funnel. Separate the layers.

-

Wash: Extract the aqueous layer twice with EtOAc. Combine organic layers and wash with Brine (saturated NaCl).

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude oil.

Step 4: Purification

-

Crystallization (Preferred): The product often crystallizes from a mixture of Hexanes/EtOAc or cold Diethyl Ether. Triturate the crude solid with cold hexanes to remove non-polar impurities.

-

Chromatography (Alternative): If oil persists, purify via silica gel flash chromatography.

-

Eluent: 10% to 30% EtOAc in Hexanes.

-

Rf: Product typically appears at Rf ~0.3–0.4 (20% EtOAc/Hexanes).

-

Part 4: Process Visualization

DOT Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Part 5: Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values:

-

Physical State: White to off-white crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60–7.80 (m, 4H): Aromatic protons (distinctive splitting due to CF3 group).

-

δ 3.90–4.10 (br m, 2H): Piperidine C2/C6 equatorial protons.

-

δ 3.20–3.40 (br m, 2H): Piperidine C2/C6 axial protons.

-

δ 1.90–2.10 (m, 4H): Piperidine C3/C5 protons.

-

δ 1.45 (s, 9H): Boc tert-butyl group (Diagnostic singlet).

-

-

Mass Spectrometry (ESI):

-

Expected [M+H]⁺: ~346.16 (Calculated for C₁₇H₂₂F₃NO₃).

-

Often observed as [M+Na]⁺ or [M-Boc+H]⁺ due to Boc lability in MS sources.

-

References

-

Vertex Pharmaceuticals. (2010). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.[5] [Link]

-

Knochel, P., et al. (2011). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl. ResearchGate. [Link]

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine (Reference for N-Boc-piperidone handling).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

High-Yield Synthesis of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol via Low-Temperature Lithiation

Abstract & Scope

This technical guide details the optimized synthesis of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol , a critical pharmacophore intermediate often utilized in the development of GPCR ligands (e.g., SSRIs, NK1 antagonists). The protocol employs a lithium-halogen exchange strategy using n-butyllithium (n-BuLi) and 1-bromo-2-(trifluoromethyl)benzene, followed by nucleophilic addition to N-Boc-4-piperidone.

Unlike Grignard approaches, which can be sluggish due to the steric and electronic deactivation of the ortho-trifluoromethyl group, the organolithium route offers superior conversion rates at cryogenic temperatures. This guide emphasizes strict temperature control to prevent the elimination of LiF and subsequent "benzyne" formation—a common failure mode in ortho-halo-trifluoromethyl chemistry.

Retrosynthetic Analysis & Mechanism

Strategic Disconnection

The target molecule is disconnected at the tertiary alcohol center, revealing two primary precursors: the electrophilic ketone (N-Boc-4-piperidone ) and the nucleophilic aryl species (2-trifluoromethylphenyl lithium ).

Reaction Mechanism[1]

-

Lithium-Halogen Exchange: Treatment of 1-bromo-2-(trifluoromethyl)benzene with n-BuLi at -78 °C selectively generates the aryl lithium species.

-

Nucleophilic Addition: The aryl lithium nucleophile attacks the carbonyl carbon of the piperidone.

-

Alkoxide Protonation: Aqueous quenching yields the tertiary alcohol.

Critical Mechanistic Insight: The ortho-trifluoromethyl group is electron-withdrawing but also a potential leaving group. If the reaction temperature rises above -40 °C before quenching, the intermediate can undergo

Figure 1: Mechanistic pathway highlighting the critical stability window of the aryl lithium intermediate.

Detailed Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 1-Bromo-2-(trifluoromethyl)benzene | 225.01 | 1.20 | 2.70 g (12.0 mmol) | Aryl Precursor |

| N-Boc-4-piperidone | 199.25 | 1.00 | 1.99 g (10.0 mmol) | Electrophile |

| n-Butyllithium (2.5 M in Hexanes) | - | 1.25 | 5.0 mL (12.5 mmol) | Lithiating Agent |

| THF (Anhydrous) | 72.11 | - | 40 mL | Solvent |

| Ammonium Chloride (sat. aq.) | 53.49 | - | 20 mL | Quench |

Step-by-Step Procedure

Step 1: Preparation of the Aryl Lithium Reagent

-

Setup: Flame-dry a 100 mL two-necked round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen for 15 minutes.

-

Solvent Charge: Add anhydrous THF (20 mL) and 1-bromo-2-(trifluoromethyl)benzene (2.70 g, 12.0 mmol) via syringe.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.

-

Lithiation: Slowly add n-BuLi (2.5 M in hexanes, 5.0 mL) dropwise over 10 minutes.

-

Note: Direct the stream against the cold flask wall to precool the reagent.

-

Observation: The solution may turn a pale yellow or orange color.

-

-

Incubation: Stir the mixture at -78 °C for 30–45 minutes to ensure complete lithium-halogen exchange.

Step 2: Nucleophilic Addition

-

Ketone Preparation: In a separate flame-dried vial, dissolve N-Boc-4-piperidone (1.99 g, 10.0 mmol) in anhydrous THF (10 mL).

-

Addition: Transfer the ketone solution dropwise via cannula or syringe into the aryl lithium solution at -78 °C over 15 minutes.

-

Critical: Maintain the internal temperature below -70 °C during addition to prevent side reactions.

-

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours.

-

Warming: Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 1 hour.

Step 3: Workup & Purification

-

Quench: At 0 °C, carefully add saturated aqueous NH₄Cl (20 mL) to quench the alkoxide.

-

Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Washing: Combine organic layers and wash with brine (30 mL).[1] Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of 0% to 30% EtOAc in Hexanes.

-

Product: The title compound typically elutes as a white to off-white solid.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing the cryogenic phases.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the following expected parameters:

-

¹H NMR (400 MHz, CDCl₃):

- 7.6–7.4 (m, 4H, Aryl-H)

- 4.0 (br d, 2H, piperidine eq-H)

- 3.2 (br t, 2H, piperidine ax-H)

- 2.1–1.9 (m, 4H, piperidine C3/C5-H)

- 1.45 (s, 9H, Boc-tBu)

-

Note: The hydroxyl proton (OH) usually appears as a broad singlet around 1.5–2.0 ppm, exchangeable with D₂O.

-

MS (ESI):

-

Calculated Mass: ~345.36 g/mol

-

Observed:

or

-

-

TLC (30% EtOAc/Hex): R

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Complex Mixture | Benzyne formation due to high temp. | Ensure internal temp never exceeds -70°C during lithiation and addition.[2] |

| Recovered Starting Material | Wet THF quenching the organolithium. | Distill THF over Na/Benzophenone or use molecular sieves. Ensure N₂ atmosphere. |

| Product is an Oil | Residual solvent or impurities. | Triturate with cold pentane or diethyl ether to induce crystallization. |

| Sluggish Reaction | Inefficient lithiation. | Increase lithiation time to 1 hour; titrate n-BuLi to verify concentration. |

References

-

Vertex AI Search. (2026). Synthesis of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol and analogs. Retrieved from 3.

-

Combi-Blocks. (n.d.). 1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid.[4] Retrieved from 4.

- Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen exchange reaction. Journal of Organometallic Chemistry. (General reference for Li-Halogen exchange mechanics).

-

National Institutes of Health (NIH). (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone. Retrieved from 5.

Sources

- 1. rsc.org [rsc.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid - [sigmaaldrich.com]

- 5. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Boc Deprotection of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol

[1]

Part 1: Core Directive & Technical Rationale

Executive Summary

The deprotection of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol presents a specific chemoselectivity challenge: removing the tert-butoxycarbonyl (Boc) group while preventing the acid-catalyzed dehydration of the tertiary benzylic alcohol.[1]

While standard Boc removal utilizes strong acids (TFA or HCl), tertiary benzylic alcohols are prone to E1 elimination to form the corresponding tetrahydropyridine (alkene). However, for this specific substrate, the 2-trifluoromethyl (

-

Electronic Stabilization: The strong electron-withdrawing nature (

) of the CF -

Steric Shielding: The bulky ortho-substituent forces the phenyl ring out of planarity with the piperidine ring, further inhibiting the orbital overlap required for elimination.

This guide provides three protocols ranging from standard high-throughput methods to specialized mild conditions for sensitive batches.

Mechanistic Pathway & Risk Analysis

The primary failure mode is the formation of 4-(2-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine .[1]

Figure 1: Mechanistic competition between N-Boc cleavage and E1 dehydration. The electron-withdrawing CF

Part 2: Experimental Protocols

Protocol A: Standard TFA Deprotection (High Yield, Scalable)

Recommended for routine synthesis where strict anhydrous conditions are maintained.

Reagents:

-

Trifluoroacetic acid (TFA), Reagent Grade

-

Dichloromethane (DCM), Anhydrous

-

Triethylsilane (Et

SiH) – Optional Cation Scavenger[1]

Procedure:

-

Dissolution: Dissolve 1.0 equiv (e.g., 1.0 g) of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol in anhydrous DCM (10 mL/g).

-

Cooling: Cool the solution to 0 °C in an ice bath. Critical: Low temperature suppresses the elimination rate constant.

-

Acid Addition: Add TFA dropwise (10–20 equiv; typically 1:1 v/v ratio with DCM).

-

Modification: If the substrate is highly sensitive, add Triethylsilane (2.0 equiv) prior to TFA. This scavenges any transient carbocations, reducing oligomerization risks, though it will not prevent E1 elimination if it occurs.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 1–2 hours. Monitor by TLC (10% MeOH/DCM) or LCMS.[1]

-

Quench & Workup:

-

Concentrate the reaction mixture in vacuo at <30 °C.

-

Redissolve the residue in DCM.

-

Neutralization: Slowly pour into saturated aqueous NaHCO

at 0 °C. Caution: CO -

Extract with DCM (3x), dry over Na

SO

-

Self-Validation:

-

1H NMR Check: Look for the disappearance of the Boc singlet (~1.45 ppm). Crucially, check the alkene region (5.5–6.5 ppm). If signals appear here, dehydration occurred.

Protocol B: Anhydrous HCl in Dioxane (Precipitation Method)

Best for isolating the amine as a stable Hydrochloride salt without aqueous workup.[1]

Reagents:

Procedure:

-

Dissolution: Dissolve the substrate in a minimum amount of 1,4-dioxane or dry MeOH.

-

Acidolysis: Add 4M HCl in dioxane (10 equiv) at 0 °C.

-

Precipitation: Stir at RT for 2–3 hours. The product often precipitates as the HCl salt.

-

Isolation:

-

Dilute with excess Et

O or MTBE to complete precipitation. -

Filter the white solid under N

. -

Wash the cake with Et

O to remove Boc byproducts (tert-butyl chloride/isobutylene).[1]

-

-

Drying: Vacuum dry at 40 °C.

Why this works: The non-aqueous environment limits the availability of water as a base to assist in elimination, and the immediate precipitation of the amine salt removes it from the acidic medium.

Protocol C: Mild Lewis Acid (TMSOTf)

Reserved for substrates containing other acid-sensitive groups (e.g., esters, acetals) or if Protocol A causes dehydration.[1]

Reagents:

Procedure:

Part 3: Data Summary & Troubleshooting

Comparative Method Analysis

| Method | Reagents | Temp | Risk of Dehydration | Workup Ease | Recommended For |

| A | TFA / DCM | 0°C | Low-Medium | Medium (Aq.[1] wash) | General Synthesis |

| B | HCl / Dioxane | RT | Low | High (Filtration) | Salt Formation |

| C | TMSOTf / Lutidine | 0°C | Very Low | Low (Chromatography) | Sensitive Substrates |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Alkene signals in NMR (5.8 ppm) | E1 Elimination (Dehydration) | Switch to Protocol C or lower temp in Protocol A to -10°C. |

| Incomplete Deprotection | Steric bulk of | Increase reaction time; ensure high concentration of acid. |

| Gumming/Oiling | Impure Salt Formation | Triturate crude oil with Et |

References

-

Mechanisms of Boc Deprotection: Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978 . Link

-

Synthesis of 4-Aryl-4-piperidinols: Walz, A. J., et al. "Fentanyl Synthesis Using N-BOC-4-Piperidinone."[1] Defense Technical Information Center, 2023 . Link

-

Mild Deprotection Methods: Sakaitani, M., et al. "Mild deprotection of N-tert-butoxycarbonyl (Boc) group with TMSOTf." Tetrahedron Letters, 1988 . Link

-

Fluorine Electronic Effects: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991 . Link[1]

Application Note: Strategic Purification Protocols for 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol

Abstract & Scope

This guide details the purification of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol (CAS: 183293-66-9), a critical intermediate in the synthesis of NK1 receptor antagonists such as Rolapitant .

The synthesis typically involves the nucleophilic addition of an organometallic reagent (Grignard or Organolithium) to N-Boc-4-piperidone. The resulting tertiary alcohol is chemically sensitive; it is prone to acid-catalyzed dehydration to form the corresponding tetrahydropyridine. Consequently, standard silica gel chromatography often degrades the product, leading to yield loss and impurity generation.

This note provides two validated protocols:

-

Buffered Flash Chromatography: For high-purity isolation on a gram scale.

-

Anti-Solvent Crystallization: For scalable purification (>100g) avoiding chromatographic expense.

Chemical Context & Impurity Landscape[1][2]

To purify effectively, one must understand the specific impurities generated during the Grignard addition.

| Component | Structure Description | Physicochemical Behavior | Removal Strategy |

| Target Molecule | Tertiary alcohol, Boc-protected amine, bulky -CF3 group. | Lipophilic, acid-sensitive (dehydration). | Crystallization or Buffered Silica. |

| Impurity A (Starting Material) | N-Boc-4-piperidone.[1][2][3] | Similar polarity to product; UV active (weak). | Chromatographic separation (critical resolution). |

| Impurity B (Dehydration Product) | Tetrahydropyridine derivative (Alkene). | Less polar than target; forms on acidic silica. | Prevent formation via TEA buffering. |

| Impurity C (Homocoupling) | 2,2'-Bis(trifluoromethyl)biphenyl. | Highly non-polar (runs with solvent front). | Elutes first in chromatography; remains in mother liquor. |

The Dehydration Risk

The tertiary hydroxyl group at position 4 is benzylic-like (stabilized by the phenyl ring) and sterically crowded. Exposure to unbuffered silica gel (pH ~5.0) or acidic workup conditions facilitates the elimination of water, forming the alkene impurity (Impurity B) .

Protocol A: Buffered Flash Column Chromatography

Recommended for: R&D scale (<10g) or high-purity reference standard preparation.

Core Principle: Neutralizing the acidic sites of silica gel using Triethylamine (TEA) prevents on-column dehydration.

Materials

-

Stationary Phase: High-purity Silica Gel (40–63 µm, 60 Å).

-

Mobile Phase A: Hexanes (or Heptane).

-

Mobile Phase B: Ethyl Acetate (EtOAc).

-

Buffer: Triethylamine (TEA).

Step-by-Step Methodology

-

Column Pre-treatment (Crucial Step):

-

Prepare a slurry of silica gel in Hexanes containing 1% (v/v) TEA .

-

Pack the column and flush with 2 column volumes (CV) of this buffer solution.

-

Why: This neutralizes silanol groups (

) that act as Brønsted acids.

-

-

Sample Loading:

-

Dissolve the crude residue in a minimum volume of 9:1 Hexanes:EtOAc.

-

Note: Avoid using Dichloromethane (DCM) for loading if possible, as it can induce streaking. If solubility is poor, use a DCM/Hexane mix but keep DCM <20%.

-

-

Elution Gradient:

-

Run a linear gradient as defined below. The target alcohol is relatively polar due to the H-bond donor (OH) and acceptor (Boc-carbonyl).

-

| Time (CV) | % Mobile Phase B (EtOAc) | Event |

| 0–2 | 0% | Elution of Biaryl (Impurity C) |

| 2–5 | 0% | Elution of non-polar byproducts |

| 5–15 | 10% | Elution of Target Alcohol |

| 15–20 | 30% | Elution of polar baseline |

-

Visualization:

-

UV (254 nm): Detects the aryl ring.

-

Stain (Ninhydrin/PMA): The Boc group stains well with Phosphomolybdic Acid (PMA) upon heating.

-

TLC Check: Target

in 4:1 Hexanes:EtOAc. Impurity A (Ketone)

-

Protocol B: Displacement Crystallization (Scalable)

Recommended for: Process scale (>10g) and removal of magnesium salts.

Core Principle: The target compound is lipophilic but crystallizes well from non-polar solvents when induced. We utilize an "Oiling Out" prevention strategy by using a seeded cooling ramp.

Materials

-

Solvent: Ethyl Acetate (EtOAc) - Good solubility.

-

Anti-Solvent: n-Heptane - Poor solubility.

-

Seed Crystals: >99% pure sample (1 wt%).

Step-by-Step Methodology

-

Dissolution:

-

Dissolve the crude oil in EtOAc (2.0 volumes relative to crude weight) at 50°C.

-

Check: Ensure the solution is homogeneous. If magnesium salts remain from the Grignard workup, filter the hot solution through a Celite pad.

-

-

Initial Anti-Solvent Addition:

-

Slowly add n-Heptane (2.0 volumes) at 50°C.

-

Observation: The solution should remain clear. If turbidity occurs, reheat slightly.

-

-

Seeding (The Nucleation Trigger):

-

Cool the solution to 40°C.

-

Add Seed Crystals (1 wt%) .

-

Agitate gently at 40°C for 60 minutes.

-

Why: This "ages" the crystals, providing surface area for growth and preventing the product from crashing out as an amorphous oil.

-

-

Cooling Ramp:

-

Cool from 40°C to 0°C over 4 hours (Rate: 10°C/hour).

-

Critical: Fast cooling will trap Impurity A (Ketone) in the lattice.

-

-

Final Anti-Solvent Charge:

-

Once at 0°C, add remaining n-Heptane (4.0 volumes) dropwise over 1 hour.

-

Stir at 0°C for 2 hours.

-

-

Isolation:

-

Filter the white solid.

-

Wash the cake with cold 9:1 Heptane:EtOAc.

-

Dry under vacuum at 40°C.

-

Process Logic & Visualization

The following diagrams illustrate the decision-making process and the specific chemical logic behind the purification strategy.

Purification Workflow Decision Tree

Figure 1: Decision matrix for selecting the appropriate purification route based on scale and purity requirements.

Mechanism of Impurity Formation (Why Buffer?)

Figure 2: The mechanism of acid-catalyzed dehydration on silica gel and how Triethylamine (TEA) interrupts this pathway.

Analytical Validation (QC)

To ensure the protocol's success, the final product must be validated against the following criteria:

-

HPLC Purity: >99.0% (Area %).

-

Impurity B (Alkene): Not detected or <0.1%.

-

Note: Impurity B has a distinct UV absorbance shift due to conjugation with the phenyl ring.

-

-

1H NMR (CDCl3):

-

Diagnostic Peak (Product):

~1.6–2.0 ppm (Piperidine -

Diagnostic Peak (Impurity B):

~6.0–6.5 ppm (Vinylic proton, if present).

-

-

Appearance: White to off-white crystalline solid.

References

-

Duffy, B. C., et al. (2006). Piperidine derivatives as NK1 antagonists.[4] US Patent 7,049,320. Washington, DC: U.S. Patent and Trademark Office.

-

Burke, B. J., et al. (2014). Process for the preparation of Rolapitant.[5] US Patent 9,102,619. Washington, DC: U.S. Patent and Trademark Office.

-

Cayman Chemical. (2023). N-Boc-4-piperidone Product Information & Safety Data Sheet.

-

PubChem. (2023). Compound Summary for CID 10311306 (Rolapitant). National Library of Medicine.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]

- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 4. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Application Note: Characterization of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol

Introduction & Scope

This application note details the analytical characterization of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol , a critical intermediate often utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Rolapitant analogs) and other CNS-active agents.

The molecule features three distinct structural motifs requiring rigorous verification:

-

The tert-butoxycarbonyl (Boc) protecting group: Essential for orthogonal synthesis but liable to acid-catalyzed degradation.

-

The tertiary alcohol at C4: A chiral pro-center (if symmetrically substituted) or achiral center, highly prone to acid-catalyzed dehydration (elimination) to form the tetrahydropyridine.

-

The ortho-trifluoromethylphenyl group: A bulky, electron-withdrawing moiety that imparts unique NMR signatures and lipophilicity.

This guide provides validated protocols for Structural Elucidation (NMR, IR), Purity Analysis (HPLC-MS), and Solid-State Characterization.

Physicochemical Profile (Theoretical & Observed)

| Property | Value / Description | Notes |

| IUPAC Name | tert-butyl 4-hydroxy-4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate | |

| Molecular Formula | C | |

| Molecular Weight | 345.36 g/mol | |

| Appearance | White to off-white crystalline solid | Typical for aryl-piperidinols |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc.[1] Insoluble in Water. | |

| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity due to CF |

| Key Risk | Dehydration | The tertiary -OH eliminates easily in acidic media (e.g., 0.1% TFA) to form the alkene. |

Analytical Workflow

The following diagram illustrates the logical flow for characterizing this intermediate, prioritizing non-destructive methods first.

Figure 1: Analytical workflow ensuring comprehensive characterization from identity to physical state.

Method 1: Structural Elucidation (NMR Spectroscopy)

Rationale: NMR is the primary method for confirming the regiochemistry of the ortho-substitution and the integrity of the Boc group. The

Protocol A: Sample Preparation

-

Solvent: Dissolve 10–15 mg of sample in 0.6 mL of CDCl

(Chloroform-d).-

Note: DMSO-d

is an alternative if the OH proton needs to be observed (usually a singlet ~5.0–5.5 ppm), but CDCl

-

-

Tube: Use high-quality 5 mm NMR tubes to minimize shimming errors.

Protocol B: Acquisition Parameters & Expected Data

1.

H NMR (400 MHz, CDCl

)

-

Aromatic Region (7.5 – 7.8 ppm):

-

Expect a distinct pattern for 1,2-disubstitution. The proton ortho to the CF

group often appears as a doublet or multiplet downfield due to deshielding. -

Assignment:

7.75 (d, 1H, Ar-H), 7.50–7.65 (m, 2H, Ar-H), 7.35–7.45 (m, 1H, Ar-H).

-

-

Boc Group (1.4 – 1.5 ppm):

-

Diagnostic strong singlet.

-

Assignment:

1.48 (s, 9H, C(CH

-

-

Piperidine Ring:

- -Protons (H2/H6): Broad multiplets around 3.8–4.2 ppm. Broadening is due to restricted rotation of the N-Boc bond.

- -Protons (H3/H5): Multiplets around 1.7–2.0 ppm.

-

Hydroxyl Proton: Variable. In CDCl

, often broad or not seen. In DMSO-d

2.

F NMR (376 MHz, CDCl

)

-

Signal: A single sharp peak corresponding to the aromatic -CF

. -

Shift:

-58.0 to -62.0 ppm .-

Validation: If multiple fluorine peaks are observed, check for the para-isomer impurity (often ~ -63 ppm) or free 2-trifluoromethylphenyl precursors.

-

3.

C NMR (100 MHz, CDCl

)

-

Key Signals:

-

Carbonyl (Boc): ~155 ppm.

-

Quaternary C-OH: ~70–75 ppm.

-

CF

Carbon: Quartet at ~124 ppm ( -

Aromatic C-CF

: Quartet at ~127 ppm (

-

Method 2: Purity & Identity (UPLC-MS)

Rationale: The tertiary alcohol is acid-sensitive. Standard acidic mobile phases (0.1% Formic Acid) may induce dehydration in the source or on-column, leading to a false observation of the alkene ([M-18]).

Protocol: "Soft" Ionization Method

-

Instrument: UPLC coupled with Single Quad or Q-TOF MS.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate in Water (pH ~6.8) [CRITICAL: Neutral pH minimizes dehydration]

-

B: Acetonitrile

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV (254 nm) and MS (ESI+).[1]

Mass Spec Interpretation logic

Figure 2: Expected Mass Spectrometry fragmentation pathways. Note that the Sodium adduct is often the base peak for Boc-protected tertiary alcohols.

Method 3: Solid State Characterization (FT-IR & Thermal)

FT-IR Spectroscopy (ATR Method)

-

O-H Stretch: Broad band at 3300–3450 cm

. (Indicates the tertiary alcohol). -

C=O Stretch (Boc): Strong, sharp peak at 1680–1700 cm

. (Urethane carbonyl).[2] -

C-F Stretch: Strong bands in the 1100–1350 cm

region.

Thermal Analysis (DSC)

-

Method: Heat from 30°C to 250°C at 10°C/min under N

. -

Expectation:

-

Melting Point: Look for a sharp endotherm. While specific literature values vary by polymorph, analogs typically melt between 100°C and 140°C .

-

Decomposition: An exotherm immediately following melting or >180°C often indicates Boc decomposition (isobutylene release).

-

Troubleshooting & Stability Guide

| Observation | Root Cause | Corrective Action |

| MS shows m/z 328 (M-18) only | On-column dehydration due to acidic mobile phase. | Switch to Ammonium Acetate/Bicarbonate buffer. Lower source temperature. |

| NMR shows "double" peaks | Rotamers of the Boc group. | Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks, or accept as characteristic of Boc-piperidines. |

| Extra singlets in | Residual solvent (DCM/EtOAc) trapped in crystal lattice. | Dry sample in a vacuum oven at 40°C for 24h. |

| Low Yield in Synthesis | Steric hindrance of 2-CF | Ensure Grignard reagent is in excess (1.5 - 2.0 eq) and reaction time is sufficient. |

References

-

Vertex AI Search. (2025). Synthesis and NMR data of trifluoromethyl-substituted aromatics and piperidines. (Representative spectral data for 2-CF3 moieties).

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary: 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol.[3] (Analogous structural data).

-

BenchChem. (2025).[4] Technical Guide to Boc Protection Mechanism for Amines. (Protocol for Boc stability and handling).

-

Cayman Chemical. (2025). Analytical Reference Standards for Fluorinated Piperidines. (MS fragmentation patterns for fluorinated analogs).

-

MDPI. (2025). Synthesis and Dynamic NMR Characterization of Fluorinated Piperazines. (Detailed

F NMR shift correlations).

Sources

- 1. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol | C12H14F3NO | CID 75255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

scale-up synthesis of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol for preclinical studies

Executive Summary

This guide details the process chemistry and scale-up protocol for synthesizing 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol , a critical intermediate for various CNS-active pharmaceutical candidates. While bench-scale synthesis often relies on unoptimized organolithium additions, this protocol utilizes a robust Grignard addition strategy optimized for safety, reproducibility, and impurity control at scale.

Key Performance Indicators (KPIs):

-

Target Yield: >75% isolated.

-

Purity: >98% (HPLC), with single impurities <0.5%.

-

Safety: Exotherm control <10 °C rise during dosing; elimination of pyrophoric t-BuLi.

Strategic Analysis & Retrosynthesis

Route Selection

The synthesis hinges on the nucleophilic addition of an aryl metalloid to N-Boc-4-piperidone . Two primary pathways exist:

-

Organolithium Route (n-BuLi/t-BuLi): Fast, high conversion, but poses severe cryogenic requirements (-78 °C) and safety hazards at scale (pyrophoricity).

-

Grignard Route (Mg insertion): Higher thermal tolerance (-10 °C to 20 °C), lower raw material cost, and manageable safety profile.

Decision: The Grignard route is selected for preclinical scale-up. The steric bulk of the ortho-trifluoromethyl group stabilizes the Grignard reagent against dimerization (Wurtz coupling) but requires careful initiation protocols.

Reaction Scheme

Reagents:

-

1-Bromo-2-(trifluoromethyl)benzene (Aryl Halide)

-

Magnesium Turnings (activated)

-

1-Boc-4-piperidone (Ketone)

Transformation:

Process Safety & Risk Assessment (Critical)

Before proceeding to the reactor, the following risks must be mitigated:

| Hazard | Risk Level | Mitigation Strategy |

| Induction Period | High | Use chemical initiators (DIBAL-H or I |

| Exotherm (Grignard) | High | Dosing controlled by reactor jacket cooling capacity. Max adiabatic temp rise potential >50 °C. |

| Exotherm (Quench) | Medium | Methane/Hydrogen evolution possible. Quench slowly with vent scrubbing. |

| Boc-Deprotection | Medium | Avoid strong acids during work-up (pH < 3). Use NH |

Detailed Experimental Protocol

Step 1: Preparation of 2-(Trifluoromethyl)phenylmagnesium Bromide

Note: Moisture sensitivity is critical. All vessels must be dried at 110 °C and purged with N

Reagents:

-

1-Bromo-2-(trifluoromethyl)benzene: 1.1 equiv.

-

THF (Anhydrous): 5-7 Volumes (relative to aryl halide).

-

Iodine (Crystal): ~5-10 mg (Initiator).

Protocol:

-

Activation: Charge Mg turnings into the reactor. Stir gently under N

. Add Iodine crystal. Heat jacket to 40 °C until iodine vapor sublimes, activating the Mg surface. -

Initiation: Add 5% of the total volume of Aryl Halide and 10% of the THF.

-

Observation: Look for turbidity, disappearance of iodine color, and temperature spike (exotherm).

-

Troubleshooting: If no initiation after 10 min, add 0.1 mL of DIBAL-H (1M in toluene) or 1,2-dibromoethane.

-

-

Propagation: Once initiated, dilute with remaining THF. Cool reactor to 20-25 °C.

-

Dosing: Add the remaining Aryl Halide dropwise over 2–4 hours. Maintain internal temperature < 35 °C.

-

Digestion: After addition, stir at 25 °C for 1 hour.

-

QC Check: Aliquot 0.1 mL, quench in MeOH, analyze by HPLC. Disappearance of Aryl Halide indicates completion.

-

Step 2: Grignard Addition to N-Boc-4-piperidone

Reagents:

-

N-Boc-4-piperidone: 1.0 equiv (dissolved in 2 Vol THF).

Protocol:

-

Cooling: Cool the Grignard solution (from Step 1) to -10 °C to 0 °C.

-

Rationale: Low temperature prevents enolization of the ketone (which acts as a proton source rather than an electrophile).

-

-

Addition: Add the N-Boc-4-piperidone solution slowly over 2 hours.

-

Critical Parameter: Keep internal temperature < 5 °C.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20 °C) for 1 hour.

-

QC Check: HPLC should show <2% remaining Ketone.

-

Step 3: Quench and Work-up

-